2-Methyloxane-4-sulfonyl chloride
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Overview
Description
2-Methyloxane-4-sulfonyl chloride is a useful research compound. Its molecular formula is C6H11ClO3S and its molecular weight is 198.67 g/mol. The purity is usually 95%.
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Mechanism of Action
The mechanism of action (MoA) of a compound refers to the specific biochemical interaction through which it produces its pharmacological effect. This typically involves:
Molecular Targets: These are specific molecules in the body that the compound interacts with, such as proteins, enzymes, or receptors. For example, a compound might bind to a receptor on the surface of a cell, triggering a series of intracellular events.
Pathways Involved: These are the biological pathways that are modulated by the compound. This could include signaling pathways, metabolic pathways, or gene expression pathways. .
Comparison with Similar Compounds
When comparing a compound with similar ones, we look at both structural and functional similarities:
Structural Similarity: Compounds that share a similar chemical structure. For instance, in the case of small molecules, this might involve comparing the arrangement of atoms and functional groups.
Functional Similarity: Compounds that produce similar biological effects, even if their structures are different. .
List of Similar Compounds
Here are some examples of similar compounds based on structural and functional similarities:
Aspirin and Ibuprofen: Both are nonsteroidal anti-inflammatory drugs (NSAIDs) that inhibit the enzyme cyclooxygenase (COX), reducing inflammation and pain.
Penicillin and Cephalosporin: Both are beta-lactam antibiotics that inhibit bacterial cell wall synthesis.
Metformin and Phenformin: Both are biguanides used to lower blood sugar levels in type 2 diabetes by improving insulin sensitivity
Would you like more detailed information on any specific compound or comparison?
Properties
IUPAC Name |
2-methyloxane-4-sulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO3S/c1-5-4-6(2-3-10-5)11(7,8)9/h5-6H,2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VROGUTHTGWATKA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCO1)S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.